

Application Note: Isolation and Purification of Bastadin 10 from *lanthella basta*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bastadin 10

Cat. No.: B157169

[Get Quote](#)

Introduction

Bastadin 10 is a brominated tyrosine-derived secondary metabolite isolated from the marine sponge *lanthella basta*. The bastadin family of natural products has garnered significant interest within the scientific community due to their diverse and potent biological activities.

Bastadin 10, in particular, has demonstrated notable cytotoxic effects against cancer cell lines and functions as a modulator of intracellular calcium channels. This application note provides a comprehensive protocol for the isolation and purification of **Bastadin 10** from *lanthella basta*, intended for researchers, scientists, and professionals in drug development. The methodology is based on established protocols for the separation of bastadin analogues from this marine sponge.

Data Summary

The following table summarizes the key quantitative data for **Bastadin 10**.

| Parameter | Value | Reference |
|----------------------------------|---|-----------|
| Molecular Formula | C ₃₄ H ₂₈ Br ₄ N ₄ O ₉ | [1] |
| Molecular Weight | 956.23 g/mol | [1] |
| Cytotoxicity (IC ₅₀) | 12.4 µM (P388 Murine Leukemia) | [2] |

Experimental Protocols

This section details the materials and methods for the successful isolation and purification of **Bastadin 10**.

Materials and Reagents

- Frozen or lyophilized *lanthella basta* sponge tissue
- Methanol (MeOH), HPLC grade
- Hexane, HPLC grade
- Dichloromethane (CH₂Cl₂), HPLC grade
- n-Butanol (n-BuOH), HPLC grade
- Deionized water (H₂O)
- Sephadex LH-20 resin
- Reversed-phase silica gel (C18), preparative grade
- Phenyl-hexyl silica gel, preparative grade
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA)
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system with a preparative column and UV detector
- Freeze-dryer (lyophilizer)
- Glassware: beakers, flasks, separatory funnels, chromatography columns

Protocol 1: Extraction of Crude Metabolites

- **Sponge Preparation:** Cut the frozen or lyophilized *lanthella basta* (e.g., 100 g dry weight) into small pieces (approximately 1-2 cm) to increase the surface area for extraction.
- **Methanol Extraction:** Place the sponge material in a large glass container and submerge it in methanol (e.g., 2 x 600 mL). Allow the extraction to proceed at room temperature with gentle stirring for 12-24 hours for each extraction.
- **Filtration and Concentration:** Combine the methanol extracts and filter to remove solid sponge material. Concentrate the filtrate using a rotary evaporator at reduced pressure to yield a crude extract.

Protocol 2: Solvent Partitioning

- **Hexane Partitioning:** Resuspend the crude extract in a 9:1 methanol:water mixture. Transfer the solution to a separatory funnel and partition against an equal volume of hexane (e.g., 2 x 400 mL). This step removes nonpolar lipids. Collect and set aside the hexane fraction ('Fraction A').
- **Dichloromethane Partitioning:** Adjust the water content of the methanol layer to a 3:2 methanol:water ratio. Partition this aqueous methanol phase against an equal volume of dichloromethane (e.g., 2 x 400 mL). The dichloromethane fraction ('Fraction B') will contain compounds of medium polarity, including many bastadins.
- **n-Butanol Partitioning:** Concentrate the remaining aqueous methanol layer to remove the methanol. Partition the resulting aqueous solution against an equal volume of n-butanol (e.g., 2 x 100 mL). This will yield the n-butanol fraction ('Fraction C'), containing more polar compounds.

Protocol 3: Chromatographic Purification

- **Size-Exclusion Chromatography:**
 - Apply 'Fraction B' to a Sephadex LH-20 column equilibrated with methanol.
 - Elute the column with methanol, collecting fractions of a suitable volume.
 - Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing bastadin-like compounds. Pool the relevant fractions.

- Preparative Reversed-Phase HPLC (C18):
 - Further purify the bastadin-containing fractions from the Sephadex LH-20 column using a preparative C18 HPLC column.
 - Employ a gradient elution system, for example, from 50% to 100% acetonitrile in water (with 0.1% TFA as a modifier) over a specified time.
 - Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm and 280 nm).
 - Collect fractions corresponding to the major peaks.
- Final Purification (Phenyl-hexyl or C18):
 - Analyze the fractions from the C18 HPLC for the presence of **Bastadin 10** using analytical HPLC-MS.
 - Pool the fractions containing impure **Bastadin 10** and perform a final purification step using a Phenyl-hexyl or a different selectivity C18 column with an optimized isocratic or shallow gradient elution to achieve high purity.
 - Combine the pure fractions of **Bastadin 10**, remove the solvent under reduced pressure, and lyophilize to obtain a pure, dry powder.

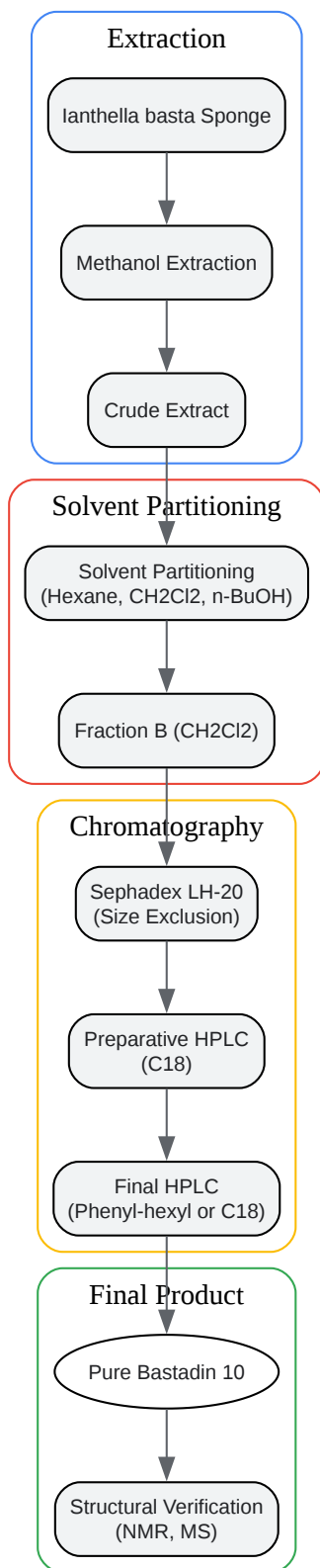
Protocol 4: Structure Verification

The identity and purity of the isolated **Bastadin 10** should be confirmed using standard spectroscopic techniques:

- Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure.

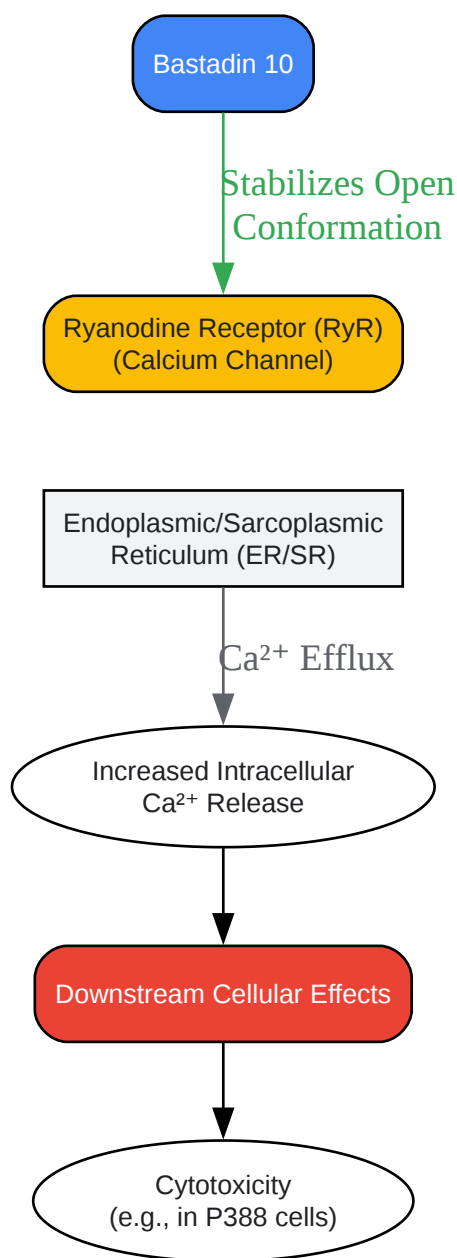
Visualizations

The following diagrams illustrate the experimental workflow for the isolation and purification of **Bastadin 10** and its known signaling pathway.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation and purification of **Bastadin 10**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation of bastadin-6-O-sulfate and expedient purifications of bastadins-4, -5 and -6 from extracts of *Ianthella basta* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bastadin 10 | 127687-08-5 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Application Note: Isolation and Purification of Bastadin 10 from *Ianthella basta*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157169#isolation-and-purification-of-bastadin-10-from-ianthella-basta]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com